Benzaldehyd-d6

Übersicht

Beschreibung

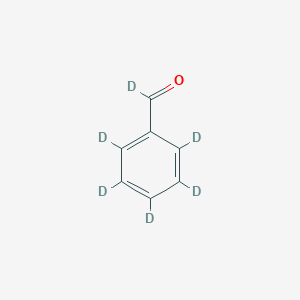

Benzaldehyde-d6 is a deuterated derivative of benzaldehyde, a simple aromatic aldehyde with a wide range of applications in synthetic chemistry, including the synthesis of pharmaceuticals and natural products. The deuterium atoms replace the hydrogen atoms in the aldehyde group and on the aromatic ring, which can be useful for various spectroscopic and chemical tracing studies.

Synthesis Analysis

The synthesis of benzaldehyde derivatives, including deuterated forms like benzaldehyde-d6, can be achieved through various methods. For instance, the synthesis of highly functionalized 2H and 13C labeled benzaldehydes can be performed via regio-selective formylation, using deuterated reagents such as DMF-d7 to introduce the deuterium atoms . Another approach involves the catalytic oxidation of toluene to benzaldehyde using a hexagonal Ni6 cluster protected by 2-phenylethanethiol, which demonstrates the potential for industrial applications .

Molecular Structure Analysis

The molecular structure of benzaldehyde and its derivatives has been extensively studied. For example, the phosphorescence spectra of benzaldehyde-d6 and other isotopologues have been analyzed, revealing insights into the vibrational modes and the geometry of the triplet state of the molecule . Additionally, the structure and dynamics of benzaldehyde in aqueous solutions have been investigated through the study of benzaldehyde-(water)n clusters, which helps in understanding the solute-water interactions that are relevant to biological molecules .

Chemical Reactions Analysis

Benzaldehyde-d6 and its derivatives participate in various chemical reactions. The compound 4,6-benzylidene-D-glucose, a benzaldehyde derivative, has been shown to inhibit protein synthesis in human cells without affecting mitosis, indicating a specific biochemical interaction . The thermal decomposition mechanisms of benzaldehyde have also been studied, with benzaldehyde breaking down into phenyl radical, CO, and H atoms at high temperatures . The photodissociation dynamics of benzaldehyde-d5, a closely related isotopologue, have been investigated, providing insights into the energy release and quantum yield of the H atom production channel .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde and its derivatives are influenced by their molecular structure. The photoelectron spectrum of the benzaldehyde anion has been analyzed, revealing the adiabatic electron affinity and active vibrational modes of the molecule . Quantum mechanical studies have compared the structural properties, vibrational data, and electronic properties of various benzaldehyde derivatives, including their HOMO-LUMO energies and hyperpolarizability, which are important for understanding their reactivity and interactions .

Wissenschaftliche Forschungsanwendungen

Synthese von natürlichem Benzaldehyd

Benzaldehyd-d6 wird bei der Synthese von natürlichem Benzaldehyd verwendet . Natürlicher Benzaldehyd ist eine aromatische Geschmacksverbindung, die aus natürlichen Quellen wie Cassiaöl gewonnen wird . Die Gewinnung von natürlichem Benzaldehyd aus diesen Quellen kann jedoch teuer sein . Daher haben Forscher verschiedene Verfahren für seine Synthese vorgeschlagen, darunter das Ozonisierungsverfahren, das Hydrolyseverfahren mit fast kritischem Wasser, den toxischen Phasentransfer oder das katalytische Verfahren mit Tensiden .

Grüne chemische Verfahren

This compound wird in grünen chemischen Verfahren verwendet . Diese Verfahren verwenden wässrige Systeme und werden für die Umwandlung von trans-Zimtaldehyd in Benzaldehyd eingesetzt . Die ersten experimentellen Ergebnisse zeigen eine bemerkenswerte Umwandlung für das erste und dritte System .

Geschmacks- und Duftstoffindustrie

This compound wird in der Geschmacks- und Duftstoffindustrie weit verbreitet eingesetzt . Er ist der Schlüssel zur Synthese einer Vielzahl organischer Verbindungen und damit ein wertvolles Werkzeug in der organischen Synthese und Industrie .

Synthese von Phenylnitropropen

This compound ist das AusgangsProdukt für die Synthese von Phenylnitropropen, einem Zwischenprodukt von Amphetamin

Wirkmechanismus

Target of Action

Benzaldehyde-d6, like its non-deuterated counterpart Benzaldehyde, primarily targets the respiratory system . It is absorbed well via the gastrointestinal tract, skin, and lungs . The main effects during occupational exposure to benzaldehyde are irritation of the skin, eyes, and mucous membranes of the respiratory passages .

Mode of Action

Benzaldehyde-d6 interacts with its targets, causing a variety of changes. In rats exposed to the substance by inhalation, benzaldehyde is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine with a half-time of about 10 minutes . After oxidation of benzaldehyde to benzoic acid, the main urinary metabolites are glucuronic acid conjugates or hippuric acid; after reduction of benzaldehyde to benzyl alcohol, the excretion product is benzyl mercapturic acid .

Biochemical Pathways

Benzaldehyde-d6 is involved in several biochemical pathways. In petunia, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes . Another pathway involves the enzymatic production of benzaldehyde from l-phenylalanine using four enzymes: l-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC) .

Pharmacokinetics

The pharmacokinetics of Benzaldehyde-d6 involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed well via the gastrointestinal tract, skin, and lungs . After absorption, it is rapidly distributed, especially in the blood and kidneys . Benzaldehyde-d6 is rapidly metabolized to at least 13 different metabolites or products . The half-life (T 1/2) of Benzaldehyde-d6 was approximately 60 minutes .

Result of Action

The molecular and cellular effects of Benzaldehyde-d6’s action are diverse. It causes moderate irritation on the skin and slight irritation in the eye . Sensitizing effects on the skin can be induced in guinea pigs only after induction with intradermal injection . In vitro studies with benzaldehyde yielded evidence of, at most, weak genotoxic activity .

Action Environment

The action, efficacy, and stability of Benzaldehyde-d6 can be influenced by environmental factors. For instance, its solubility in different solvents can affect its bioavailability and thus its action . It is completely soluble in organic solvents such as ethanol, diethyl ether and slightly soluble in water

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

deuterio-(2,3,4,5,6-pentadeuteriophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514616 | |

| Record name | (formyl-~2~H_6_)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17901-93-8 | |

| Record name | (formyl-~2~H_6_)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is benzaldehyde-d6 used in analytical chemistry?

A1: Benzaldehyde-d6 is frequently employed as an internal standard in analytical techniques like gas chromatography–mass spectrometry (GC-MS). [1, 2] This is particularly useful for quantifying other volatile compounds, as demonstrated in studies analyzing the flavor profiles of sour cherry juice and puree. [1, 2] Its inclusion allows for more accurate quantification by correcting for variations in sample preparation and analysis.

Q2: What is the significance of deuterium substitution in benzaldehyde-d6 for studying chemical reactions?

A2: The replacement of hydrogen with deuterium in benzaldehyde-d6 provides a means to investigate reaction mechanisms through kinetic isotope effects. [3] A study on benzaldehyde phosphorescence revealed that deuterium substitution significantly impacted phosphorescence lifetimes. [3] This difference in behavior between benzaldehyde and benzaldehyde-d6 can provide insights into the rate-determining steps and the nature of the excited states involved in the reaction.

Q3: Can you elaborate on the use of benzaldehyde-d6 in investigating the mechanism of a specific chemical reaction?

A3: In a study focusing on nickel(II) catalyzed oxidative amidation of aldehydes, benzaldehyde-d6 was reacted with benzylamine. [4] Researchers observed the presence of deuterium in both the alcohol byproduct and the target amide product. [4] This observation provided crucial evidence for a proposed mechanism involving a nickel hydride intermediate and deuterium transfer steps.

Q4: Does the use of benzaldehyde-d6 impact the flavor profile of food products?

A4: While benzaldehyde-d6 is used for analysis, its addition, typically in minute quantities for analytical purposes, is not known to noticeably affect the sensory characteristics of food products. [1, 2] Its value lies in its ability to help quantify other volatile compounds responsible for flavor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)